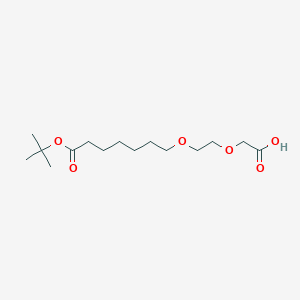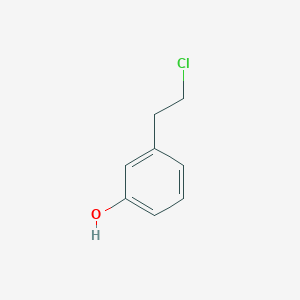
3-(2-Chloroethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)phenol: is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where a chloroethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(2-Chloroethyl)phenol involves the nucleophilic aromatic substitution of a suitable precursor.
Organometallic Reactions: Another method involves the use of organometallic compounds derived from aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Ethyl or hydroxyl derivatives.
Substitution Products: Various substituted phenols, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Chloroethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chloroethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar compounds with biological molecules .
Medicine: Its structure allows for modifications that can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity makes it a valuable starting material for the synthesis of polymers, resins, and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)phenol involves its interaction with molecular targets through its phenolic and chloroethyl groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the chloroethyl group can undergo nucleophilic substitution reactions . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(2-Chloroethyl)phenol: A positional isomer with the chloroethyl group at a different position on the benzene ring.
4-(2-Chloroethyl)phenol: Another positional isomer with the chloroethyl group at the para position.
Uniqueness: The position of the substituent can affect the compound’s ability to participate in specific reactions and interact with biological molecules .
Propiedades
Fórmula molecular |
C8H9ClO |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)phenol |
InChI |
InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
Clave InChI |
GRXBETHKDHEATN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

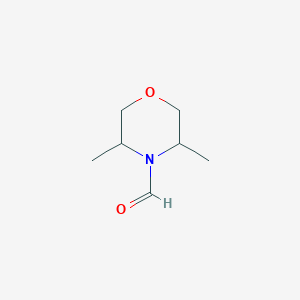
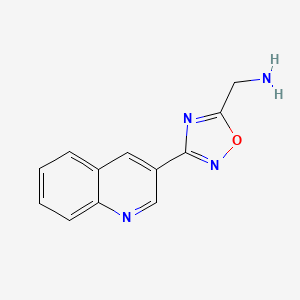


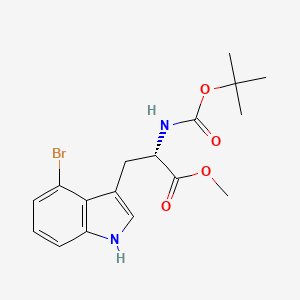

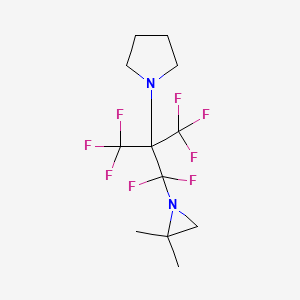
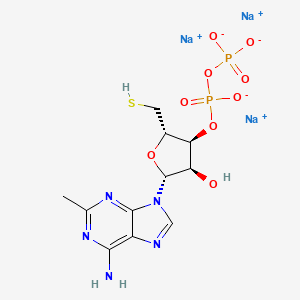
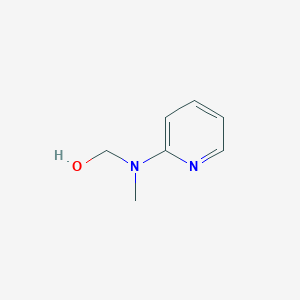
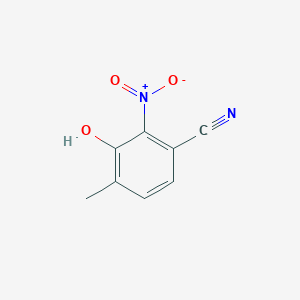
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
